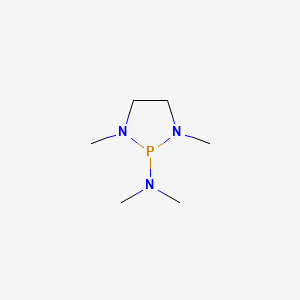
1,3,2-Diazaphospholidine-2-amine, N,N',N'',N''-tetramethyl-
Overview
Description
1,3,2-Diazaphospholidine-2-amine, N,N’,N’‘,N’'-tetramethyl- is a heterocyclic compound with the molecular formula C₆H₁₆N₃P. This compound is characterized by a five-membered ring containing nitrogen and phosphorus atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazaphospholidine-2-amine, N,N’,N’‘,N’‘-tetramethyl- typically involves the reaction of N,N’-dimethylethylenediamine with tris(dimethylamino)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Diazaphospholidine-2-amine, N,N’,N’‘,N’'-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxide derivative.
Substitution: It can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the compound.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product formed is the oxide derivative of 1,3,2-Diazaphospholidine-2-amine, N,N’,N’‘,N’'-tetramethyl-.
Substitution: The products depend on the nature of the substituents introduced during the reaction
Scientific Research Applications
1,3,2-Diazaphospholidine-2-amine, N,N’,N’‘,N’'-tetramethyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,2-Diazaphospholidine-2-amine, N,N’,N’‘,N’'-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes. Additionally, its derivatives may interact with biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Diazaphospholidine-2-amine, N,N’,N’‘,N’'-tetramethyl-2-oxide: This compound is an oxidized derivative of 1,3,2-Diazaphospholidine-2-amine, N,N’,N’‘,N’'-tetramethyl- and shares similar structural features.
N,N’-dimethylethylenediamine: A precursor in the synthesis of 1,3,2-Diazaphospholidine-2-amine, N,N’,N’‘,N’'-tetramethyl-.
Uniqueness
1,3,2-Diazaphospholidine-2-amine, N,N’,N’‘,N’'-tetramethyl- is unique due to its specific ring structure containing both nitrogen and phosphorus atoms. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
N,N,1,3-tetramethyl-1,3,2-diazaphospholidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N3P/c1-7(2)10-8(3)5-6-9(10)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEJRPQHYDTHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(P1N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N3P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209503 | |
| Record name | 1,3,2-Diazaphospholidine-2-amine, N,N',N'',N''-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6069-38-1 | |
| Record name | 1,3,2-Diazaphospholidine-2-amine, N,N',N'',N''-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006069381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC109353 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,2-Diazaphospholidine-2-amine, N,N',N'',N''-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















